4-methoxy-N-(prop-2-yn-1-yl)aniline
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Overview
Description
4-methoxy-N-(prop-2-yn-1-yl)aniline is an organic compound with the molecular formula C10H11NO. It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a prop-2-yn-1-yl group attached to the nitrogen atom of the aniline. This compound is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Mode of Action
It has been suggested that both the starting material and the product act as photosensitizers, generating reactive oxygen species through energy transfer and a single electron transfer pathway . This could potentially lead to changes in the target molecules, but further studies are required to confirm this hypothesis.
Biochemical Pathways
The generation of reactive oxygen species suggested by some studies could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
Given the potential generation of reactive oxygen species , it is possible that this compound could induce oxidative stress in cells, leading to various cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(prop-2-yn-1-yl)aniline typically involves the reaction of 4-methoxyaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(prop-2-yn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy and prop-2-yn-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or other aniline derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aniline derivatives .
Scientific Research Applications
4-methoxy-N-(prop-2-yn-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound has a similar structure but contains a sulfonamide group instead of a methoxy group.
N-(prop-2-yn-1-yl)aniline: This compound lacks the methoxy group present in 4-methoxy-N-(prop-2-yn-1-yl)aniline.
Uniqueness
This compound is unique due to the presence of both methoxy and prop-2-yn-1-yl groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a versatile compound in organic synthesis and research applications .
Biological Activity
4-Methoxy-N-(prop-2-yn-1-yl)aniline is an organic compound notable for its unique structural features, including a methoxy group and a prop-2-yn-1-yl substituent attached to an aniline backbone. This compound has gained attention in the scientific community due to its potential biological activities, particularly in the fields of photodynamic therapy and cancer treatment.
Chemical Structure and Properties
The molecular formula of this compound is C12H13NO2. Its structure can be described as follows:
- Benzene Ring : Contains a methoxy group (-OCH₃) at the para position relative to the aniline nitrogen.
- Alkyne Functionality : The prop-2-yn-1-yl group introduces unique reactivity due to its alkyne nature, which may enhance its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as a photosensitizer . This property allows it to generate reactive oxygen species (ROS), such as singlet oxygen and superoxide anions, through energy transfer mechanisms when exposed to light. These ROS are crucial in various therapeutic applications, especially in photodynamic therapy (PDT), where they can induce cell death in cancerous tissues.
The mechanism by which this compound exerts its biological effects primarily involves:
- Generation of Reactive Oxygen Species : Upon light activation, the compound generates ROS that can damage cellular components, leading to apoptosis in cancer cells.
- Inhibition of Tumor Growth : Studies suggest that compounds with similar structures display antiproliferative effects against various cancer cell lines, indicating potential use in cancer therapy.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparison with related compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-(prop-2-yne)aniline | Lacks the methoxy group | Limited biological activity |
N-methyl-N-(prop-2-yne)aniline | Contains a methyl group on nitrogen | Varies in reactivity |
4-methoxy-N-(pent-4-yne)aniline | Longer alkyne chain | Altered physical properties |
4-(prop-2-yne)phenol | Hydroxyl group instead of amine | Different reactivity profile |
The combination of both methoxy and propynyl groups in 4-methoxy-N-(prop-2-yne)aniline contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of 4-methoxy-N-(prop-2-yne)aniline and related derivatives:
- Antiproliferative Activity : In a study evaluating various anilino derivatives, compounds with methoxy substitutions showed enhanced cytotoxicity against cancer cell lines such as HeLa and MDA-MB-231. The presence of electron-donating groups like methoxy was correlated with increased activity, suggesting that structural modifications can significantly impact efficacy .
- Photodynamic Therapy Applications : Research has demonstrated that 4-methoxy-N-(prop-2-yne)aniline can effectively generate ROS upon light exposure, making it a candidate for PDT applications. This mechanism is particularly valuable for targeting tumors while minimizing damage to surrounding healthy tissue.
- Structure–Activity Relationship (SAR) : Systematic SAR studies have shown that modifications on the aniline structure can lead to variations in biological activity. For instance, compounds with longer alkyne chains or different substituents on the aromatic ring were evaluated for their effects on cell proliferation and apoptosis induction .
Properties
IUPAC Name |
4-methoxy-N-prop-2-ynylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-8-11-9-4-6-10(12-2)7-5-9/h1,4-7,11H,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDJGFVRXCMXKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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